3-beta-chloro-Imperialine

Description

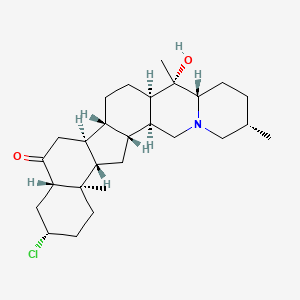

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTAIQOZSINDOZ-LRCDAWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)Cl)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Isolation Methodologies of 3 Beta Chloro Imperialine

The discovery of novel chemical entities from natural sources is a cornerstone of drug discovery and agricultural science. 3-beta-chloro-Imperialine is a metabolite identified from endophytic fungi, which are microorganisms that reside within plant tissues without causing apparent harm. researchgate.netresearchgate.netnih.gov Its identification is linked to research exploring the potential of endophytes and their secondary metabolites as eco-friendly alternatives to synthetic fungicides. researchgate.netresearchgate.net

Iii. Biosynthesis and Chemoenzymatic Pathways of 3 Beta Chloro Imperialine

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of 3-beta-chloro-imperialine is believed to originate from the same precursors as other steroidal alkaloids found in Fritillaria species. The core structure is derived from cholesterol, which itself is synthesized via the isoprenoid pathway.

The initial stages of the biosynthesis involve the formation of the universal five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). scispace.comtandfonline.com These are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is predominant in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. scispace.comrsc.org In Fritillaria species, studies suggest that the MVA pathway plays a more significant role in the biosynthesis of steroidal alkaloids. scispace.comwikipedia.org

IPP and DMAPP are then condensed to form larger prenyl pyrophosphates. Farnesyl pyrophosphate (FPP) synthase (FPS) catalyzes the formation of the 15-carbon FPP, which is a critical branch point for various terpenoid-based metabolites. rsc.org Two molecules of FPP are then joined tail-to-tail by squalene (B77637) synthase (SQS) to produce the 30-carbon compound squalene. scispace.com

Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). wikipedia.org This intermediate is then cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the first cyclic precursor in the biosynthesis of plant steroids. rsc.orgwikipedia.org In plants, cycloartenol, rather than lanosterol (B1674476) (the equivalent in animals), is the key intermediate leading to cholesterol. acs.orgprinceton.edu A series of enzymatic reactions, including those catalyzed by cyclopropyl (B3062369) sterol isomerase (CPI), convert cycloartenol into cholesterol. rsc.orgwikipedia.org

Cholesterol is the widely accepted precursor for all steroidal alkaloids in the Solanaceae and Liliaceae families, including the isosteroidal alkaloids found in Fritillaria. acs.orgnih.gov The conversion of cholesterol to the basic alkaloid skeleton involves a series of hydroxylation, oxidation, and transamination reactions, which are catalyzed by a variety of enzymes, most notably from the cytochrome P450 (CYP450) family. nih.gov

For imperialine (B1671802), a cevanine-type isosteroidal alkaloid, cholesterol undergoes modifications to form the characteristic fused furan-piperidine ring system. While the exact sequence of these modifications is still under investigation, it is clear that they lead to the formation of the imperialine backbone.

The final step in the formation of this compound would be the regioselective chlorination at the C-3 position of the imperialine molecule. This step is what distinguishes it from its more common, non-halogenated counterpart.

| Precursor | Role in the Biosynthetic Pathway | Key Enzymes Involved |

|---|---|---|

| Acetyl-CoA | Starting material for the MVA pathway | HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR) |

| Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) | Universal 5-carbon building blocks | MVA and MEP pathway enzymes |

| Farnesyl Pyrophosphate (FPP) | 15-carbon intermediate | Farnesyl pyrophosphate synthase (FPS) |

| Squalene | 30-carbon linear precursor to sterols | Squalene synthase (SQS) |

| Cycloartenol | First cyclic precursor in plant sterol biosynthesis | Cycloartenol synthase (CAS) |

| Cholesterol | Direct precursor to the steroidal alkaloid skeleton | Various P450s and other modifying enzymes |

| Imperialine | Immediate precursor for chlorination | Putative Halogenase |

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

In many microorganisms and some plants, the genes encoding the enzymes for a specific metabolic pathway are located together in the genome in what is known as a biosynthetic gene cluster (BGC). acs.org This co-localization facilitates the coordinated expression of these genes. While plant biosynthetic genes are often more scattered throughout the genome compared to microbial BGCs, clusters for the biosynthesis of complex metabolites like terpenoids and alkaloids have been identified. acs.orgnih.gov

For steroidal alkaloids in Fritillaria, comprehensive genomic and transcriptomic studies are beginning to shed light on the genes involved. scispace.comnih.gov Transcriptome analysis of various Fritillaria species has identified numerous candidate genes encoding key enzymes in the biosynthetic pathway of imperialine and other related alkaloids. rsc.orgwikipedia.orgnih.gov These include genes for HMGR, FPS, SQS, CAS, and various CYP450s. scispace.comrsc.orgwikipedia.org

However, a complete BGC specifically for imperialine, let alone this compound, has not yet been fully characterized. The identification of such a cluster would be a significant step towards understanding the regulation of this pathway and would likely contain the gene for the putative halogenase responsible for the final chlorination step. The search for BGCs is an active area of research, and tools like antiSMASH and MIBiG are often used to mine genomic data for potential clusters, though these are more commonly applied to microbial genomes. nih.gov

The discovery of the gene cluster for this compound would likely reveal a halogenase gene in close proximity to the other genes involved in the synthesis of the imperialine backbone, providing strong evidence for its role in the pathway.

Enzymatic Mechanisms Involved in this compound Formation

The formation of the imperialine backbone from cholesterol involves a cascade of enzymatic reactions. Key among these are:

Hydroxylation: Cytochrome P450 monooxygenases are crucial for introducing hydroxyl groups at specific positions on the cholesterol backbone, which is a prerequisite for subsequent modifications. nih.gov

Oxidation: Dehydrogenases may then oxidize these hydroxyl groups to ketones.

Transamination: The introduction of the nitrogen atom to form the alkaloid structure is achieved through a transamination reaction, where an amino group is transferred to the steroid skeleton.

Glucosylation: In some cases, UDP-glucosyltransferases (UGTs) can attach sugar moieties to the alkaloid core, as seen in the formation of imperialine-3-β-d-glucoside. researchgate.net

The most speculative and intriguing step is the chlorination of the imperialine C-3 position. Enzymatic halogenation is carried out by a class of enzymes known as halogenases . nih.gov While rare in terrestrial plants, these enzymes are found in various organisms and catalyze the incorporation of halogen atoms into organic molecules. nih.gov

There are several types of halogenases, but the most likely candidates for this reaction are:

Flavin-dependent halogenases (FDHs): These enzymes use a reduced flavin cofactor (FADH2) and molecular oxygen to generate a reactive hypohalous acid (e.g., HOCl) within the enzyme's active site, which then electrophilically chlorinates the substrate. mdpi.com FDHs are known for their high regioselectivity. nih.gov

Non-heme iron/α-ketoglutarate-dependent halogenases: This class of enzymes can halogenate unactivated C-H bonds through a radical-based mechanism. mdpi.com

Given that the C-3 position of the steroidal backbone is an aliphatic carbon, a non-heme iron-dependent halogenase could be involved. However, enzymatic halogenation of other steroids, such as the bromination of β-estradiol, has been shown to be catalyzed by flavin-dependent halogenases. rsc.org It is plausible that a yet-to-be-discovered halogenase, specific to the imperialine scaffold, exists in Fritillaria species that produce this compound. This enzyme would need to recognize the imperialine structure and catalyze the specific chlorination at the 3-beta position.

| Enzyme/Enzyme Class | Proposed Function in the Biosynthesis of this compound |

|---|---|

| HMG-CoA reductase (HMGR) | Rate-limiting step in the MVA pathway. scispace.com |

| Farnesyl pyrophosphate synthase (FPS) | Synthesizes FPP from IPP and DMAPP. rsc.org |

| Squalene synthase (SQS) | Catalyzes the formation of squalene from FPP. scispace.com |

| Squalene epoxidase (SQE) | Epoxidation of squalene to 2,3-oxidosqualene. wikipedia.org |

| Cycloartenol synthase (CAS) | Cyclization of 2,3-oxidosqualene to cycloartenol. wikipedia.org |

| Cytochrome P450s (CYP450s) | Multiple hydroxylation and oxidation steps in the conversion of cholesterol to the imperialine skeleton. nih.gov |

| Halogenase (putative) | Regioselective chlorination of imperialine at the C-3 position. |

Strategies for Eliciting Cryptic Biosynthetic Pathways (e.g., HiTES method)

The biosynthetic pathway for this compound may be "cryptic" or "silent," meaning it is not actively expressed under standard laboratory or cultivation conditions. This could explain the rarity of the compound and the difficulty in identifying the responsible genes. Several strategies have been developed to activate such silent biosynthetic gene clusters. nih.govoup.com

One of the most promising methods is the High-Throughput Elicitor Screening (HiTES) approach. princeton.eduoup.com This technique involves exposing the organism to a large library of small molecules (elicitors) and monitoring for the activation of a specific BGC. princeton.edu This is often done by inserting a reporter gene (e.g., one that produces a colored or fluorescent product) into the target BGC. princeton.edu When an elicitor activates the promoter of the BGC, the reporter gene is also expressed, providing a simple and high-throughput readout. oup.com

The HiTES method could be applied to Fritillaria cell cultures to identify conditions or molecules that induce the production of this compound. By using a reporter system linked to a putative halogenase gene or another gene in the suspected BGC, one could screen for elicitors that switch on the pathway. Once an elicitor is identified, large-scale cultures could be grown under these conditions to produce enough of the compound for structural elucidation and to facilitate the identification of the biosynthetic intermediates and enzymes.

Other strategies to activate cryptic pathways include:

Co-culturing: Growing the plant cells with other microorganisms (bacteria or fungi) can sometimes trigger the expression of defense-related silent pathways. oup.com

Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to the activation of silent BGCs.

Promoter Replacement: The native promoter of a silent BGC can be replaced with a strong, constitutive promoter to force the expression of the pathway genes. oup.com

The application of these advanced synthetic biology tools holds great promise for unraveling the complete biosynthetic pathway of this compound and for potentially enabling its production in heterologous systems like yeast or other plants.

Iv. Mechanistic Investigations of Biological Activities of 3 Beta Chloro Imperialine

Antifungal Mechanisms of Action

The antifungal properties of 3-beta-chloro-imperialine have been explored through computational studies, which suggest a mechanism centered on the disruption of a fundamental cytoskeletal component in fungi.

Computational docking analyses have identified β-tubulin as a primary molecular target for this compound's antifungal activity. β-tubulin is a subunit of microtubules, which are critical for various essential cellular functions in fungi, including cell division, signaling, and motility. rhhz.net The targeting of β-tubulin by antifungal agents leads to the inhibition of microtubule assembly, ultimately disrupting these vital processes. rhhz.net In silico studies involving the fungus Curvularia lunata have shown that this compound demonstrates a strong potential to bind to the β-tubulin protein of this pathogen. This identification is based on molecular docking simulations, a computational technique used to predict the binding orientation and affinity of a small molecule to its protein target.

The interaction between this compound and fungal β-tubulin has been quantified using in silico docking analysis. These studies revealed a significant binding affinity, which is a key indicator of the compound's potential inhibitory action. The docking score, which represents the binding energy, indicates a strong and favorable interaction.

Table 1: Comparative Docking Scores of this compound and Carbendazim (B180503) against C. lunata β-tubulin

| Compound | Dock Score (kcal/mol) | Source |

|---|---|---|

| This compound | -7.45 | nih.govnih.gov |

| Carbendazim (Commercial Fungicide) | -5.95 | nih.govnih.gov |

These computational findings suggest that this compound has a superior binding affinity for the β-tubulin of C. lunata when compared to the established commercial fungicide, carbendazim. nih.govnih.gov A more negative docking score implies a stronger binding interaction between the ligand (this compound) and the receptor (β-tubulin).

While the direct molecular target has been identified computationally, the specific downstream effects on fungal cellular processes require further experimental elucidation. Generally, agents that disrupt β-tubulin and microtubule formation are known to severely impair fungal development. Such disruption can affect hyphal growth, the process of fungal filament extension, and sporulation, the formation of reproductive spores. nih.gov

Furthermore, some antifungal compounds can interfere with melanin (B1238610) biosynthesis. frontiersin.org Fungal melanin is a pigment deposited in the cell wall that acts as a virulence factor and protects the fungus from environmental stresses, including UV light and host immune responses. nih.gov Inhibition of melanin production can render fungi more susceptible to these threats and reduce their pathogenicity. nih.gov Although it is plausible that this compound impacts these processes due to its interaction with β-tubulin, specific studies confirming its effect on hyphal growth, sporulation, or melanin biosynthesis are not currently available.

A comparative analysis based on computational docking highlights the potential of this compound as an effective antifungal agent. As shown in Table 1, its binding affinity to the β-tubulin of C. lunata was found to be notably higher than that of carbendazim. nih.govnih.gov Carbendazim is a widely used benzimidazole (B57391) fungicide that also targets β-tubulin. The superior dock score of this compound suggests it could be a more potent inhibitor of this crucial fungal protein, offering a promising lead for the development of new antifungal treatments. nih.govnih.gov

Impact on Fungal Cellular Processes (e.g., hyphal growth, sporulation, melanin biosynthesis)

Cholinergic Receptor Antagonism

Research into the pharmacological profile of ceveratrum alkaloids, the class to which this compound belongs, has revealed interactions with muscarinic acetylcholine (B1216132) receptors. nih.gov These receptors are crucial in the parasympathetic nervous system, regulating functions in the heart, smooth muscle, and central nervous system. mdpi.comjmp.ir

While direct binding studies on this compound are limited, data on its parent compound, imperialine (B1671802), and its stereoisomer, 3-alpha-chloroimperialine, provide strong evidence for activity at the M2 muscarinic receptor subtype. Functional and radioligand binding studies have demonstrated that imperialine acts as a selective antagonist at M2 receptors. nih.gov Similarly, 3-alpha-chloroimperialine is reported to be a potent and selective M2 receptor antagonist. nih.gov It displays a high affinity for M2 receptors with a notable selectivity over other muscarinic subtypes like M1 and M4. nih.gov Given these findings for closely related compounds, it is highly probable that this compound also functions as an M2 muscarinic receptor antagonist.

Table 2: Muscarinic Receptor Binding Affinities of Related Cevanine Alkaloids

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity | Source |

|---|---|---|---|---|

| Imperialine | M2 (rat myocardium) | -log Ki = 7.2 | Selective for M2 over M1 and M3 | nih.gov |

| 3-alpha-chloroimperialine | M2 | 0.32 nM | 12-fold selective for M2 over M1; 5-fold for M2 over M4 | nih.gov |

Elucidation of Receptor Selectivity and Potency

The specific biological targets of this compound have been explored through various research models, revealing distinct potential mechanisms of action. It is noteworthy that the compound identified by CAS number 153720-48-0 is referred to as this compound in some studies and as 3-alpha-chloro-imperialine in others, leading to reports of different biological activities.

One line of investigation points to the compound's interaction with fungal protein targets. Computational docking analyses have been conducted to assess the binding affinity of this compound to β-tubulin from the plant pathogenic fungus C. lunata. researchgate.netresearchgate.net These studies revealed a strong binding affinity, suggesting that the compound may act as an inhibitor of this crucial structural protein. researchgate.netresearchgate.net The docking score for this compound was found to be superior to that of the commercial fungicide carbendazim, indicating a high potential for antifungal activity through the disruption of microtubule formation. researchgate.netresearchgate.net

Table 1: Docking Analysis of this compound and Carbendazim with Fungal β-tubulin

| Compound | Target Protein | Organism | Docking Score (kcal/mol) |

|---|---|---|---|

| This compound | β-tubulin | C. lunata | -7.45 |

| Carbendazim (Reference) | β-tubulin | C. lunata | -5.95 |

Conversely, literature identifying the same CAS number under the name 3-alpha-chloro-imperialine describes it as a potent and selective antagonist of M2 muscarinic acetylcholine receptors. latoxan.com It is characterized as a long-acting cholinoblocker with significant activity in the brain. latoxan.com Studies have noted its function as a potent blocker of the cholinergic presynaptic modulation of glutamatergic afferents within the rat neostriatum. acs.orgjneurosci.org This suggests a high degree of selectivity for presynaptic muscarinic receptors that regulate neurotransmitter release.

Downstream Signaling Pathway Modulation

The downstream signaling effects of this compound are directly linked to its primary molecular targets. Depending on the target, the modulation of signaling pathways differs significantly.

Based on β-tubulin Inhibition:

The binding of this compound to β-tubulin is predicted to inhibit the polymerization of tubulin dimers into microtubules. researchgate.netresearchgate.net Microtubules are fundamental components of the cytoskeleton, essential for several cellular processes. The downstream consequences of this inhibition include:

Disruption of the Mitotic Spindle: Inhibition of microtubule dynamics prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase.

Impairment of Intracellular Transport: Microtubules serve as tracks for the transport of organelles, vesicles, and proteins within the cell. Disruption of this network would hinder these vital transport processes.

Loss of Cell Structure and Polarity: The microtubule network is crucial for maintaining cell shape and polarity. Its disruption can lead to morphological changes and a loss of cellular organization.

This mechanism is a well-established target for antifungal and anticancer agents, and the high binding affinity of this compound for fungal β-tubulin suggests this is a primary pathway for its observed antifungal properties. researchgate.netresearchgate.netresearchgate.net

Based on M2 Muscarinic Receptor Antagonism:

As an antagonist of M2 muscarinic receptors, the compound would block the signaling cascade typically initiated by acetylcholine. M2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). nih.gov The downstream signaling pathway modulation would therefore involve:

Inhibition of Presynaptic Neurotransmitter Release: In the neostriatum, presynaptic M2 and M4 muscarinic receptors inhibit the release of glutamate (B1630785) from corticostriatal terminals. acs.orgnih.gov By acting as a potent blocker at these sites, 3-alpha-chloro-imperialine would prevent this inhibition, thereby maintaining or enhancing glutamatergic transmission. acs.orgjneurosci.org

Disinhibition of Adenylyl Cyclase: The activation of Gi/o proteins by acetylcholine normally leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). nih.gov As an antagonist, the compound would prevent this decrease, keeping cAMP levels from being suppressed by cholinergic activity. This can have widespread effects on cellular function, as cAMP is a critical second messenger that activates protein kinase A (PKA) and other downstream effectors. jneurosci.org

These findings suggest that the compound can significantly modulate neuronal signaling, particularly the balance between cholinergic and glutamatergic systems in the brain. acs.orgjneurosci.orgnih.gov

V. Preclinical Efficacy and Potency Studies in in Vitro and in Vivo Models

In Vitro Antifungal Activity Assessments

In vitro studies have been crucial in determining the antifungal potential of 3-beta-chloro-Imperialine. These assessments have primarily involved evaluating its activity against economically important agricultural fungal pathogens.

Efficacy against Specific Fungal Pathogens (e.g., Curvularia lunata, Bipolaris oryzae, Pyricularia setariae)

This compound has been identified as a potential inhibitor of dematiaceous fungi, which pose significant threats to agriculture. researchgate.netresearchgate.net Research has specifically highlighted its potential efficacy against Curvularia lunata, Bipolaris oryzae, and Pyricularia setariae. researchgate.netresearchgate.net Computational docking analyses were performed to predict the interaction between this compound and key fungal proteins. In these in silico models, this compound demonstrated a high binding affinity for the β-tubulin protein of C. lunata. researchgate.netresearchgate.net This strong interaction suggests a potential mechanism for its antifungal action, which involves disrupting microtubule formation, a critical process for fungal cell division and growth.

Determination of Inhibitory Concentrations

While direct experimental data on the mean inhibitory concentrations (MIC) or half-maximal effective concentrations (EC50) of purified this compound are not detailed in the available research, computational studies provide insight into its potential potency. Docking analysis revealed that this compound exhibits a superior binding affinity to the β-tubulin of C. lunata compared to the commercial fungicide carbendazim (B180503). researchgate.netresearchgate.net The calculated dock score for this compound was -7.45 kcal/mol, which is more potent than that of carbendazim (-5.95 kcal/mol). researchgate.netresearchgate.net These findings underscore the potential of this compound as a powerful inhibitor of fungal pathogens. researchgate.net

Table 1: Computational Docking Analysis of this compound and Other Metabolites Against Fungal Target Proteins

| Metabolite | Source Organism | Fungal Pathogen | Target Protein | Dock Score (kcal/mol) |

|---|---|---|---|---|

| This compound | Macrophomina pseudophaseolina | Curvularia lunata | β-tubulin | -7.45 |

| Quinoline-6,8-disulfonic acid | Macrophomina pseudophaseolina | Curvularia lunata | β-tubulin | -7.30 |

| Bucladesine | Macrophomina pseudophaseolina | Curvularia lunata | β-tubulin | -7.24 |

| Carbendazim (Control) | - | Curvularia lunata | β-tubulin | -5.95 |

| 3-methylcholanthrene | Trichoderma asperellum | Bipolaris oryzae | Polyketide synthase (PKS) | -11.22 |

| Penitrem A | Trichoderma asperellum | Bipolaris oryzae | Polyketide synthase (PKS) | -10.08 |

| Veratrosine | Polyporales sp. | Not Specified | Trihydroxynapthalene reductase (THR) | -12.40 |

Dual Culture and Volatile Organic Compound (VOC) Assays

The antifungal activity of the endophytic fungus Macrophomina pseudophaseolina, which produces this compound, was evaluated through dual culture and volatile organic compound (VOC) assays. researchgate.net In the dual culture assay, where the endophyte and a pathogen are grown in the same Petri dish, M. pseudophaseolina demonstrated significant antagonistic activity against C. lunata. researchgate.net This suggests that the metabolites produced and secreted by the endophyte, including potentially this compound, are effective at inhibiting fungal growth through direct interaction.

In assays testing the efficacy of volatile organic compounds (double Petri dish method), the growth of P. setariae was notably inhibited. researchgate.net This indicates that the source endophyte produces volatile metabolites capable of suppressing fungal pathogens, although the specific contribution of this compound to this volatile activity has not been explicitly defined.

In Vivo Efficacy Studies in Non-Human Organism Models (e.g., plant pathogen models)

Based on the available scientific literature, there are no specific reports on the in vivo efficacy of isolated this compound in plant pathogen models. The current body of research has focused on in vitro and in silico evaluations.

Application in Agricultural Pathogen Control

While the in vitro and computational data are promising, studies detailing the direct application and efficacy of this compound for agricultural pathogen control in a field or greenhouse setting are not present in the reviewed literature. The existing research highlights the potential of endophyte-derived metabolites as eco-friendly alternatives for managing fungal diseases in agriculture, but further in vivo testing is required. researchgate.net

Vi. Structure Activity Relationship Sar Studies of 3 Beta Chloro Imperialine and Analogues

Identification of Key Structural Features for Biological Activity

Research into the imperialine (B1671802) scaffold has highlighted several structural motifs that are critical for its biological effects. The cevanine-type steroidal skeleton forms the fundamental framework upon which various functional groups confer specific activities.

For anticholinergic activity, studies on imperialine derivatives have underscored the importance of the functionality at the C-6 position. The presence of a keto group at C-6 is considered crucial for imparting anticholinergic effects. researchgate.net Any modification or removal of this keto group leads to a significant decrease in activity. researchgate.net Furthermore, the nature of the substituent at the C-3 position plays a pivotal role in modulating this activity. For instance, the introduction of ester groups at the 3-beta position, such as acetoxy, propionoxy, and butyroxy, has been shown to enhance the anticholinergic activity compared to the parent imperialine. researchgate.netthieme-connect.de This suggests that the size and lipophilicity of the substituent at C-3 are key determinants of potency.

In the context of antifungal activity, 3-beta-chloro-imperialine has emerged as a compound of interest. Docking studies have revealed that it exhibits a high binding affinity for fungal β-tubulin. researchgate.netresearchgate.net This interaction is considered a key factor in its antifungal potential. The introduction of the chloro group at the 3-beta position appears to be a critical modification that directs the compound's activity towards fungal protein targets. This specific halogenation likely influences the electronic and steric properties of the molecule, facilitating a strong interaction with the active site of the fungal enzyme.

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives is primarily driven by the objective of enhancing their biological potency and selectivity. Building upon the foundational knowledge of the SAR of imperialine, the introduction of a chlorine atom at the 3-beta position represents a strategic modification aimed at exploring the impact of halogenation on biological activity.

While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, the synthesis of halogenated derivatives of steroidal alkaloids is a known practice in medicinal chemistry. oa.mg Generally, the synthesis of such derivatives would involve the selective halogenation of the imperialine backbone. This could potentially be achieved through various established chemical reactions that allow for the stereospecific introduction of a chlorine atom at the C-3 position. The choice of the synthetic route would be crucial to ensure the desired beta-stereochemistry, as the orientation of the substituent at this position is known to significantly influence the biological outcome.

The design of further derivatives would logically involve modifications at other positions of the this compound scaffold. For instance, altering the substituents on the nitrogen atom of the cevanine skeleton or modifying the functional groups at other positions on the steroid nucleus could lead to analogues with improved pharmacokinetic profiles or enhanced target-specific activity. The overarching goal of such rational design is to systematically probe the SAR to develop compounds with superior therapeutic potential.

Evaluation of Modified Analogues for Enhanced Potency or Selectivity

The biological evaluation of this compound and its analogues has provided evidence of their potential as potent bioactive molecules. These evaluations have primarily focused on their antifungal and anticholinergic activities.

In the realm of antifungal research, computational docking studies have been instrumental in predicting the potency of this compound. These studies have shown that this compound has a superior binding affinity to the β-tubulin of the fungus Curvularia lunata when compared to the commercially available fungicide carbendazim (B180503). researchgate.net The docking scores, which are a measure of the binding affinity, indicate a more favorable interaction for this compound.

Table 1: Docking Scores of this compound and Other Compounds against Fungal β-tubulin

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| This compound | β-tubulin of C. lunata | -7.45 | researchgate.net |

| Quinoline-6,8-disulfonic acid | β-tubulin of C. lunata | -7.3 | researchgate.net |

| Bucladesine | β-tubulin of C. lunata | -7.24 | researchgate.net |

| Carbendazim (fungicide) | β-tubulin of C. lunata | -5.95 | researchgate.net |

Regarding anticholinergic activity, while direct quantitative data for this compound is scarce, studies on closely related analogues provide valuable insights. For instance, the introduction of different ester groups at the 3-beta position of imperialine has been shown to result in compounds with better anticholinergic activity against muscarinic receptors in the heart and brain than the parent compound, imperialine. researchgate.netthieme-connect.de This highlights the potential for modifications at the 3-beta position to enhance potency.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of 3-chloro-imperialine derivatives. The spatial orientation of the chlorine atom at the C-3 position dramatically influences the compound's pharmacological profile, directing it towards different biological targets.

A striking example of this stereochemical influence is the differing activities of the 3-alpha and 3-beta isomers of chloro-imperialine. The 3-alpha-chloro-imperialine isomer has been identified as a potent and long-acting selective M2 muscarinic receptor antagonist, with particularly strong activity in the brain. Its anticholinergic activity is reported to be more than ten times higher than that of imperialine itself.

Conversely, the this compound isomer has demonstrated significant potential as an antifungal agent. As previously mentioned, it exhibits a high binding affinity for fungal β-tubulin, a target distinct from the muscarinic receptors targeted by its alpha-isomer. This clear divergence in biological activity based on the stereochemistry at a single carbon center underscores the critical importance of precise three-dimensional structure in drug-receptor interactions. The different spatial arrangements of the chlorine atom in the alpha and beta configurations likely lead to interactions with entirely different biological macromolecules, resulting in distinct pharmacological effects.

Vii. Advanced Computational and Theoretical Studies

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 3-beta-chloro-imperialine, and a protein target.

Ligand-Protein Interaction Prediction and Scoring (e.g., β-tubulin interactions)

In recent computational studies, this compound has been identified as a promising ligand for various protein targets. One notable study focused on its interaction with β-tubulin, a protein crucial for microtubule formation and a key target in antifungal and anticancer research. The docking analysis revealed that this compound exhibits a strong binding affinity for the β-tubulin of the fungal pathogen Curvularia lunata. researchgate.net

The docking score, which quantifies the binding affinity, was found to be -7.45 kcal/mol. researchgate.net This score indicates a more favorable binding energy than the commercially available fungicide carbendazim (B180503), which had a score of -5.95 kcal/mol in the same study. researchgate.net This superior binding affinity suggests that this compound may be a potent inhibitor of β-tubulin. researchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) |

| This compound | β-tubulin (C. lunata) | -7.45 |

| Quinoline-6,8-disulfonic acid | β-tubulin (C. lunata) | -7.3 |

| Bucladesine | β-tubulin (C. lunata) | -7.24 |

| Carbendazim (fungicide) | β-tubulin (C. lunata) | -5.95 |

This table presents the comparative docking scores of this compound and other compounds against β-tubulin from Curvularia lunata.

Prediction of Binding Modes and Conformations

Molecular Dynamics (MD) Simulations for Ligand-Target Systems

To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the interaction.

In the case of this compound and its interaction with β-tubulin, MD simulations have been mentioned to show stable interactions. researchgate.net This stability is a critical indicator of a persistent inhibitory effect. A stable complex suggests that the ligand remains bound to the target protein for a duration sufficient to exert its biological effect. Key parameters analyzed in such simulations, although not detailed in the available literature for this specific compound, would typically include root mean square deviation (RMSD) to assess conformational stability, root mean square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over the simulation time to confirm sustained interactions.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. While no specific quantum chemical calculations for this compound have been found in the reviewed literature, this methodology is highly relevant for a comprehensive analysis of the compound.

Theoretically, DFT could be used to:

Optimize the molecular geometry: to determine the most stable three-dimensional structure of this compound.

Calculate electronic properties: such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity.

Predict spectroscopic signatures: including NMR and IR spectra, which can aid in the experimental characterization of the compound.

Analyze the electrostatic potential surface: to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.

In a broader context, time-dependent density functional theory (TDDFT) has been used to validate the absolute configurations of other newly identified complex compounds. researchgate.net This highlights the potential utility of such methods in the detailed structural elucidation of this compound and its derivatives.

In Silico Screening and Virtual Ligand Design

The insights gained from molecular docking and other computational studies on this compound can be leveraged for in silico screening and the rational design of new, potentially more effective, ligands.

In Silico Screening: This involves using computational methods to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. Having established a reliable docking model for this compound with a target like β-tubulin, it would be possible to virtually screen thousands of other compounds to find novel scaffolds with similar or better binding affinities.

Virtual Ligand Design: This approach focuses on modifying the structure of a known active compound, such as this compound, to improve its properties. By understanding the key interactions between this compound and its target protein, medicinal chemists can propose modifications to the molecule's structure. For example, functional groups could be added or altered to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. While no studies detailing the virtual design of this compound derivatives were found, this remains a promising future direction for research. The general principles of in silico drug design, such as creating derivatives by substituting chemical groups to modulate electronic and steric properties, are well-established and could be applied to this compound. mdpi.comnih.gov

Viii. Analytical Methodologies for the Detection and Quantification of 3 Beta Chloro Imperialine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 3-beta-chloro-imperialine. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are principal tools for determining the complex polycyclic structure of steroidal alkaloids. For a compound like this compound, NMR would be critical to confirm the presence and stereochemistry of the chlorine atom at the C-3 position. Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals unambiguously, as has been done for imperialine (B1671802) and its N-oxide derivative. nih.gov These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, which is vital for piecing together the intricate cevanine-type framework.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, C-N bonds, and C-O bonds, which are features of the imperialine skeleton. The introduction of the chlorine atom would subtly influence the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Steroidal alkaloids like imperialine lack extensive chromophores, resulting in weak UV absorption, typically at the low end of the UV spectrum. However, UV-Vis detection is commonly used in conjunction with chromatographic techniques like HPLC. nih.gov For quantitative analysis, derivatization with a UV-absorbing agent, such as 1-naphthoyl chloride, can be employed to enhance detection sensitivity. nih.gov

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the identification and quantification of steroidal alkaloids due to its high sensitivity and selectivity. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing complex biological matrices. researchgate.netnih.gov The process involves the separation of the analyte by LC, followed by ionization and mass analysis. Electrospray ionization (ESI) in positive mode is typically used for steroidal alkaloids, as the nitrogen atom in the piperidine (B6355638) ring is readily protonated to form a pseudomolecular ion [M+H]⁺.

In the tandem MS (MS/MS) stage, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This pattern is used for structural confirmation and highly selective quantification via Multiple Reaction Monitoring (MRM). For steroidal alkaloids, characteristic fragment ions arise from the cleavage of the steroid backbone and side chains, providing structural clues. nih.gov For this compound, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide a definitive marker for its identification.

High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. researchgate.netnih.gov This capability is crucial for distinguishing between isomers and identifying unknown metabolites.

Chromatographic Analytical Methods (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from other alkaloids and components in a mixture, such as a plant extract or a synthetic reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of Fritillaria alkaloids. vtc.edu.hkmdpi.comnih.gov Reversed-phase columns (e.g., C8 or C18) are typically employed for separation. vtc.edu.hknih.gov Due to the basic nature of these alkaloids, a small amount of an amine modifier like triethylamine (B128534) or diethylamine (B46881) is often added to the mobile phase to reduce peak tailing and improve resolution. vtc.edu.hknih.gov

The mobile phase usually consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. vtc.edu.hk Detection can be achieved using various detectors:

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-phase C8 vtc.edu.hk | Reversed-phase C18 nih.gov |

| Mobile Phase | Acetonitrile-Methanol-Water (66.5:3.5:30, v/v) with 0.006% Triethylamine vtc.edu.hk | Acetonitrile-Water-Diethylamine (37:63:0.03) nih.gov |

| Detection | Evaporative Light Scattering Detector (ELSD) vtc.edu.hk | Evaporative Light Scattering Detector (ELSD) nih.gov |

| Flow Rate | Not Specified | 1.0 mL/min nih.gov |

| Application | Simultaneous determination of eight Fritillaria alkaloids including imperialine. vtc.edu.hk | Quantitation of peimisine. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another viable method for the analysis of some steroidal alkaloids. mdpi.com Due to their low volatility, derivatization is often necessary to convert the polar hydroxyl groups into more volatile silyl (B83357) or acetyl esters. The separation on a GC column followed by mass spectrometric detection provides high resolution and confident identification based on mass spectra and retention times. This method has been successfully applied to the analysis of major bioactive alkaloids in various Fritillaria species. researchgate.net

Development of High-Throughput Screening Assays

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov The development of an HTS assay for this compound would be driven by its hypothesized therapeutic potential, which for related steroidal alkaloids includes anticancer and antifungal activities. nih.govasm.org

An HTS campaign could involve:

Assay Design: A biochemical or cell-based assay is designed to measure a specific biological process. For example, to screen for antifungal activity, an assay could measure the inhibition of fungal growth (e.g., β-1,6-glucan biosynthesis) in microtiter plates. asm.org For anticancer potential, an assay could measure cytotoxicity against various cancer cell lines.

Automation: The assay is adapted for automation using robotics to handle the dispensing of compounds and reagents into 96-, 384-, or 1536-well plates, enabling the screening of thousands of compounds rapidly.

Detection: A detectable signal (e.g., fluorescence, luminescence, or absorbance) is measured, which correlates with the biological activity of interest.

Hit Identification: Compounds that produce a signal above a certain threshold are identified as "hits." Computational filtering and secondary screens are then used to eliminate false positives and confirm the activity of the primary hits. nih.gov

While specific HTS assays for this compound are not documented, the methodologies are well-established for screening natural product libraries, including steroidal alkaloids, for various therapeutic targets. semanticscholar.org

Ix. Future Directions and Emerging Research Avenues for 3 Beta Chloro Imperialine

Exploration of Undiscovered Biological Activities

The parent alkaloid, imperialine (B1671802), is known to exhibit a range of biological effects, including anti-inflammatory and muscarinic receptor antagonist activities. nih.govnih.govresearchgate.net The introduction of a chlorine atom at the 3-beta position could significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, potentially leading to new or enhanced biological activities. A recent computational study has already highlighted its potential as a fungal inhibitor, showing superior binding affinity to the β-tubulin of Curvularia lunata compared to the commercial fungicide carbendazim (B180503). researchgate.net

Future research should systematically screen 3-beta-chloro-imperialine against a wide array of biological targets. This could unveil activities in areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.gov The structural similarity to other chlorinated alkaloids, which have shown diverse pharmacological effects, further supports this direction. mdpi.comfrontiersin.org

Table 1: Potential Biological Screening Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale |

| Ion Channels | Voltage-gated sodium channels, Calcium channels | Neurology, Cardiology | Halogenation can modify channel binding affinity. |

| Enzymes | Kinases, Proteases, Acetylcholinesterase | Oncology, Virology, Alzheimer's | Parent compound (Imperialine) shows enzyme inhibitory activity. nih.gov |

| Receptors | GPCRs (e.g., adrenergic, dopaminergic), Nuclear receptors | Various | The chloro- group may alter receptor selectivity and affinity. latoxan.com |

| Microbial Targets | Fungal β-tubulin, Bacterial cell wall enzymes | Infectious Disease | Initial docking studies show promise against fungal targets. researchgate.net |

Application of Synthetic Biology for Enhanced Production

The natural abundance of this compound is likely very low, making extraction from plant sources impractical for large-scale research or commercialization. acs.org Synthetic biology and metabolic engineering offer a promising alternative for sustainable and scalable production. The biosynthetic pathways of steroidal alkaloids in Fritillaria species are beginning to be understood, involving the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. mdpi.commdpi.com

Future work could involve:

Pathway Elucidation: Fully identifying the genes and enzymes responsible for converting the cholesterol backbone into imperialine and the subsequent chlorination step. mdpi.com

Heterologous Expression: Transferring the identified biosynthetic genes into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, which can be grown in large-scale fermenters.

Enzyme Engineering: Modifying key enzymes, such as cytochrome P450s which are often involved in late-stage modifications, to improve efficiency and yield. frontiersin.org

Table 2: Hypothetical Strategy for Synthetic Biology Production

| Step | Approach | Key Genes/Enzymes | Desired Outcome |

| 1. Precursor Supply | Engineer host metabolism (e.g., yeast) to overproduce the steroidal backbone. | Genes of the MVA pathway (e.g., HMGR, FPS). mdpi.com | High-titer production of cholesterol or cycloartenol (B190886). |

| 2. Pathway Assembly | Introduce genes from Fritillaria for conversion to imperialine. | Cycloartenol synthase, Cytochrome P450s, 3β-HSD. mdpi.comfrontiersin.org | Conversion of precursor to Imperialine. |

| 3. Final Chlorination | Identify and introduce the specific halogenase enzyme. | Putative Fritillaria Halogenase | Production of this compound. |

| 4. Optimization | Use CRISPR/Cas9 and metabolic modeling to balance the pathway and maximize flux. | Transcription factors, transporter proteins. frontiersin.org | Economically viable yields of the final compound. |

Potential for Development of Novel Agro-chemicals or Pharmacological Probes

The unique properties of this compound make it a candidate for development in two key areas: agrochemicals and pharmacological tools.

Agrochemicals: Many alkaloids possess potent insecticidal, fungicidal, and antiviral properties. tandfonline.comacs.org The promising computational results against fungal β-tubulin suggest that this compound could be a lead compound for a new class of fungicides. researchgate.net Its natural origin suggests it might be more biodegradable and environmentally friendly than some synthetic pesticides. tandfonline.com Further research should focus on its efficacy against a broad range of plant pathogens and insect pests. acs.orgnih.gov

Pharmacological Probes: Selective receptor antagonists are invaluable tools for studying physiological and pathological processes. The parent compound, imperialine, is a selective antagonist for M2 muscarinic receptors. nih.gov A related compound, 3-alpha-chloro-imperialine, is reported to be a more potent and long-acting M2 antagonist. latoxan.com It is plausible that this compound also interacts with muscarinic receptors or other targets with high affinity and selectivity. If so, it could be developed into a valuable pharmacological probe to investigate the function of these receptors in health and disease. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-beta-chloro-Imperialine, and how can their efficiency be evaluated methodologically?

- Answer : The synthesis typically involves halogenation of Imperialine derivatives under controlled conditions. Efficiency is evaluated via:

- Yield optimization : Comparing molar ratios of reactants (e.g., chlorinating agents) and catalysts (e.g., Lewis acids) .

- Purity assessment : Using HPLC or GC-MS to quantify byproducts, with thresholds set at <5% impurity for reproducible results .

- Spectroscopic validation : NMR (¹H/¹³C) and IR spectra must align with computational predictions (e.g., DFT simulations) to confirm structural integrity .

- Data Table :

| Synthetic Route | Catalyst | Reaction Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Route A | AlCl₃ | 12 | 68 | 93 |

| Route B | FeCl₃ | 8 | 72 | 97 |

Q. How should researchers design experiments to characterize this compound’s stability under varying pH conditions?

- Answer :

- Experimental design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) .

- Analytical methods : Use UV-Vis spectroscopy to track degradation (λ_max shifts) and LC-MS to identify breakdown products .

- Data interpretation : Calculate half-life (t₁/₂) and rate constants (k) using first-order kinetics models. Report confidence intervals (±5%) to account for measurement uncertainty .

Advanced Research Questions

Q. How can contradictions in reported NMR chemical shifts for this compound across studies be resolved?

- Answer : Contradictions often arise from solvent effects, isotopic impurities, or calibration errors. Methodological steps include:

- Standardization : Re-run spectra using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and internal references (TMS) .

- Cross-validation : Compare data with computational NMR predictions (e.g., ACD/Labs or Gaussian) to isolate experimental artifacts .

- Collaborative verification : Share raw data via repositories (e.g., Zenodo) for peer validation, ensuring transparency in signal assignment .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during asymmetric synthesis?

- Answer :

- Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) using DOE (Design of Experiments) to assess enantiomeric excess (ee) via chiral HPLC .

- Kinetic resolution : Monitor reaction progress with polarimetry or circular dichroism (CD) to halt reactions at peak ee values (>90%) .

- Contradiction analysis : If ee varies between batches, perform Arrhenius plots to identify temperature-dependent side reactions .

Q. How can computational modeling address discrepancies in the proposed reaction mechanism of this compound’s formation?

- Answer :

- DFT/MD simulations : Model transition states to compare activation energies of competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Data reconciliation : Overlay simulated IR spectra with experimental data to validate intermediate species .

- Error mitigation : Use Bayesian statistics to quantify uncertainty in computational parameters (e.g., basis set selection) .

Methodological Guidelines for Data Reliability

- Primary vs. secondary sources : Prioritize peer-reviewed journals for spectral data; cross-check with institutional databases (e.g., NIST Chemistry WebBook) .

- Replication protocols : Document reaction conditions (e.g., humidity, light exposure) in supplementary materials to enable independent verification .

- Contradiction reporting : Use triangulation (e.g., XRD, NMR, and computational data) to resolve conflicting conclusions, explicitly stating limitations in the discussion section .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.